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molecular formula C6H5ClNaO2S B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No. B082594
M. Wt: 199.61 g/mol
InChI Key: GJAKRMFICWCSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399775B2

Procedure details

Process 3: After addition of 2-bromomethyl-1,4-difluorobenzene (12.3 ml, 95.5 mmol) to a suspension of sodium 4-chlorobenzenesulfinate (19.0 g, 95.5 mmol) in butanol (200 ml), the mixture was heated under reflux for 5 hours. The solid thus precipitated was collected by filtration and dissolved in methylene chloride. The resulting solution was washed with brine, dried over MgSO4, and concentrated. The solid thus obtained was recrystallized from hexane, whereby the title compound (12.3 g, 43%) was obtained as colorless needle crystals.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[F:10].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.[Na+]>C(O)CCC>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH2:2][C:3]2[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=2[F:10])(=[O:20])=[O:19])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)F)F
Step Two
Name
sodium 4-chlorobenzenesulfinate
Quantity
19 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The resulting solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane, whereby the title compound (12.3 g, 43%)
CUSTOM
Type
CUSTOM
Details
was obtained as colorless needle crystals

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC1=C(C=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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